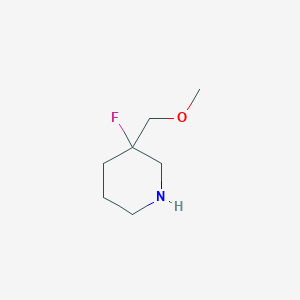

3-Fluoro-3-(methoxymethyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

3-fluoro-3-(methoxymethyl)piperidine |

InChI |

InChI=1S/C7H14FNO/c1-10-6-7(8)3-2-4-9-5-7/h9H,2-6H2,1H3 |

InChI Key |

NXVNSXHLNDRYCV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCCNC1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 3 Methoxymethyl Piperidine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The formation of the piperidine ring can be achieved through a multitude of synthetic strategies, broadly categorized into methods that build the ring from acyclic precursors and those that functionalize a pre-existing ring system. researchgate.net Key approaches include cyclization reactions, reductive amination protocols, the use of organometallic reagents, and the hydrogenation of pyridine (B92270) precursors.

Cyclization reactions represent a direct and powerful method for constructing the piperidine skeleton. These reactions can be either intramolecular, where a single molecule containing all the necessary atoms undergoes ring closure, or intermolecular. nih.gov Common strategies involve the formation of carbon-nitrogen and carbon-carbon bonds to close the six-membered ring.

Diverse cyclization methods have been developed, including:

Aza-Diels-Alder Reactions: A [4+2] cycloaddition approach where an aza-diene reacts with a dienophile to form a tetrahydropyridine (B1245486) intermediate, which can then be reduced to the corresponding piperidine. nih.govbeilstein-journals.org

Radical Cyclizations: These reactions, often mediated by transition metals, can form the piperidine ring through intramolecular cyclization of linear amino-aldehydes or other suitable precursors. nih.gov

Alkene Cyclization: The oxidative amination of non-activated alkenes, catalyzed by transition metals like gold(I) or palladium, allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Electroreductive Cyclization: This electrochemical method uses imines and terminal dihaloalkanes to synthesize piperidine derivatives, offering a greener alternative to some traditional methods that may use toxic reagents. nih.govbeilstein-journals.org

| Cyclization Strategy | Description | Catalyst/Reagent Example | Ref. |

| Aza-Diels-Alder | [4+2] cycloaddition to form a tetrahydropyridine intermediate. | Lewis Acids (e.g., Ferric Chloride) | dtic.mil |

| Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes. | Cobalt(II) catalyst | nih.gov |

| Oxidative Amination of Alkenes | Difunctionalization of a double bond to form the N-heterocycle. | Gold(I) or Palladium complexes | nih.gov |

| Electroreductive Cyclization | Electrochemical reaction of imines with dihaloalkanes. | Cathode reduction | nih.govbeilstein-journals.org |

| Wacker-Type Aerobic Cyclization | Oxidative cyclization of alkenes containing a nitrogen nucleophile. | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |

Reductive amination is a widely used and versatile method for forming C-N bonds and is a cornerstone in the synthesis of piperidine derivatives. nih.govresearchgate.net The process is typically a two-step sequence:

Imine/Iminium Ion Formation: A carbonyl compound (aldehyde or ketone) reacts with a primary or secondary amine to form an imine or enamine, which can exist in equilibrium with a cyclic iminium ion intermediate. researchgate.netpearson.com

Reduction: The intermediate is then reduced in situ to the corresponding amine using a suitable reducing agent. researchgate.net

A powerful extension of this method is the "double reductive amination" (DRA), where a dicarbonyl compound reacts with an amine source, leading directly to the piperidine skeleton in a one-pot reaction involving at least four cascade steps. chim.it This approach is particularly effective for producing polyhydroxylated piperidines (azasugars) from sugar-derived dicarbonyl substrates. chim.it

A variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions.

| Reducing Agent | Substrate Classes | Key Features | Ref. |

| H₂, Pd/C | Aliphatic & Aromatic Amines/Carbonyls | Catalytic hydrogenation; can be coupled with hydrogenolysis for deprotection. | researchgate.netchim.it |

| Sodium Borohydride (NaBH₄) | General purpose | Common, inexpensive hydride reagent. | researchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | General purpose | Selective for imines in the presence of carbonyls; toxic cyanide byproduct. | researchgate.netpearson.comchim.it |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | General purpose | Milder, less toxic alternative to NaBH₃CN. | researchgate.net |

Organometallic chemistry offers a powerful toolkit for the stereoselective synthesis and functionalization of the piperidine ring. whiterose.ac.uk Transition metal-catalyzed reactions, in particular, enable the formation of C-C and C-N bonds with high efficiency and control.

Notable organometallic approaches include:

Palladium-Catalyzed Reactions: The Heck reaction can be used to introduce aryl or vinyl substituents onto a pre-formed piperidine ring. whiterose.ac.ukyoutube.com Additionally, palladium-catalyzed cyclization of vinyl iodides with N-tosylhydrazones can generate piperidine-like structures. organic-chemistry.org

Copper-Mediated Reactions: Copper(I) can mediate allylation and cyclization methodologies, providing routes to substituted piperidines. whiterose.ac.uk Copper catalysis is also employed in intramolecular C-H amination reactions to form the piperidine ring. acs.org

Organozinc Reagents: Conjugate addition of organozinc reagents to enones is a key step in preparing 6-oxoamino acid derivatives, which can then be cyclized to form 2,6-disubstituted piperidines. whiterose.ac.uk

| Metal | Reaction Type | Description | Ref. |

| Palladium (Pd) | Heck Coupling | Forms C-C bonds to functionalize the piperidine ring with aryl groups. | whiterose.ac.ukyoutube.com |

| Copper (Cu) | Intramolecular C-H Amination | Catalyzes ring closure via formation of a C-N bond. | acs.org |

| Zinc (Zn) | Conjugate Addition | Used to create acyclic precursors for subsequent cyclization into piperidines. | whiterose.ac.uk |

| Rhodium (Rh) | Hydroamination | Catalyzes intramolecular anti-Markovnikov hydroamination of aminopropyl-vinylarenes. | organic-chemistry.org |

The catalytic hydrogenation of readily available pyridine precursors is one of the most direct and atom-economical routes to the piperidine core. researchgate.neteventsair.com This method's success hinges on the choice of catalyst and reaction conditions to achieve high conversion and selectivity, especially when other reducible functional groups are present. nih.gov The aromaticity of the pyridine ring often necessitates the use of an acid co-catalyst or conversion to a pyridinium (B92312) salt to facilitate reduction. eventsair.comdicp.ac.cnliv.ac.uk

Both heterogeneous and homogeneous catalysts are widely employed:

Heterogeneous Catalysts: Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C) are commonly used, often requiring elevated pressures and temperatures. nih.govnih.gov A simple and robust method for the cis-selective hydrogenation of fluoropyridines uses a commercially available heterogeneous palladium catalyst, which tolerates other aromatic systems. nih.govacs.org

Homogeneous Catalysts: Complexes of Iridium and Rhodium have been developed that operate under milder conditions. eventsair.comliv.ac.uk For example, a [Cp*RhCl₂]₂ dimer, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of pyridinium salts, yielding either piperidines or tetrahydropyridines depending on the substitution pattern. liv.ac.uk

| Catalyst System | Substrate | Key Features | Ref. |

| Pd/C, H₂ | Fluoropyridines | Robust, cis-selective reduction; tolerates other aromatic rings. | nih.govacs.org |

| [Cp*RhCl₂]₂ / HCOOH-Et₃N | Pyridinium salts | Efficient transfer hydrogenation under mild conditions; chemoselective. | liv.ac.uk |

| Homogeneous Ir-catalyst / H₂ | Substituted Pyridines | Operates under mild conditions with low catalyst loading; broad functional group tolerance. | eventsair.com |

| Rh/C, H₂ | Bromopyridine derivatives | Can be used in one-pot sequential Suzuki–Miyaura coupling and hydrogenation. | nih.gov |

| Rh on carbon support | Pyridine | Electrocatalytic hydrogenation with high current efficiency. | nih.govacs.org |

Introduction of the Fluorine Moiety

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, such as basicity and lipophilicity, which is a valuable strategy in drug design. scientificupdate.comnih.gov For a compound like 3-Fluoro-3-(methoxymethyl)piperidine, the introduction of the fluorine atom at a tertiary carbon center requires specific fluorination methodologies.

Nucleophilic fluorination involves the reaction of an electron-rich fluorine source (a nucleophile) with an electron-deficient carbon center (an electrophile), typically involving the displacement of a leaving group in an Sₙ2 or SₙAr reaction. nih.govacsgcipr.org

Common nucleophilic fluorinating agents include:

Alkali Metal Fluorides: Salts like Potassium Fluoride (B91410) (KF) and Caesium Fluoride (CsF) are common and inexpensive sources of fluoride ions. Their effectiveness is often enhanced by using polar aprotic solvents or phase-transfer catalysts. nih.govacsgcipr.org

Amine/Hydrogen Fluoride Complexes: Reagents such as Olah's reagent (pyridine·9HF) and triethylamine-tishydrofluoride (Et₃N·3HF) are liquid HF sources that are easier to handle than gaseous HF. nih.gov

Deoxofluorinating Agents: Reagents like Diethylaminosulfur trifluoride (DAST) are used to convert hydroxyl groups into C-F bonds. This method was used in an approach to synthesize 3-substituted piperidines bearing partially fluorinated alkyl groups from 2-bromopyridin-3-yl alcohols. enamine.netresearchgate.net However, this strategy can be limited by side reactions such as hydrodefluorination. enamine.netresearchgate.net

DMPU/HF Complex: A complex of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and hydrogen fluoride has been shown to be an ideal nucleophilic fluorination reagent for the diastereoselective synthesis of 4-fluoropiperidines via a fluoro-Prins reaction, offering higher yields and better selectivity compared to Olah's reagent. nih.gov

| Fluorinating Agent | Abbreviation | Typical Application | Ref. |

| Caesium Fluoride | CsF | SₙAr displacement of nitro groups on pyridine rings. | nih.gov |

| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of alcohols to form alkyl fluorides. | enamine.netresearchgate.netresearchgate.net |

| Pyridine-Hydrogen Fluoride | Olah's Reagent | Nucleophilic fluorination, e.g., in fluoro-Prins reactions. | nih.gov |

| DMPU-Hydrogen Fluoride | DMPU/HF | Diastereoselective synthesis of fluoropiperidines via fluoro-Prins reaction. | nih.gov |

| Tetrabutylammonium Fluoride | TBAF | Sₙ2 and SₙAr reactions, particularly in anhydrous form. | acsgcipr.org |

Electrophilic Fluorination Strategies (e.g., using N-F reagents)

Electrophilic fluorination has become a cornerstone for the synthesis of organofluorine compounds. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are particularly favored due to their relative stability, safety, and ease of handling compared to elemental fluorine. organicreactions.orgnih.gov These reagents act as a source of an electrophilic fluorine atom ("F+"), which can react with electron-rich centers such as enolates, silyl (B83357) enol ethers, or enamines. acsgcipr.org

A range of N-F reagents are available, offering varying degrees of reactivity. organicreactions.org This allows for the selection of an appropriate reagent based on the nucleophilicity of the substrate and the desired reaction conditions. nih.gov Some of the most commonly employed N-F reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. wikipedia.orgacsgcipr.orgjuniperpublishers.com

For the synthesis of a 3-fluoro-3-(substituted)piperidine, a common strategy involves the fluorination of a suitable piperidine precursor. For instance, the α-fluorination of a ketone or a related carbonyl derivative at the C3 position of the piperidine ring is a plausible approach. This would typically involve the generation of an enolate or a similar nucleophilic species, which then attacks the electrophilic fluorine source. The choice of base and reaction conditions is crucial to control the regioselectivity of the enolate formation and the subsequent fluorination.

Table 1: Common N-F Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, commercially available, soluble in many organic solvents. |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, and effective for fluorinating a wide range of nucleophiles. juniperpublishers.com |

| N-Fluoropyridinium triflate | One of the first isolatable N-fluoropyridinium salts with good activity. juniperpublishers.com |

Geminal Difluorination Approaches for Piperidine Derivatives

While the target molecule contains a single fluorine atom, understanding geminal difluorination is relevant for the synthesis of analogous structures and for controlling the degree of fluorination. Geminal difluorides can be synthesized from ketones using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents replace the carbonyl oxygen with two fluorine atoms.

Another approach is the oxidative desulfurization-difluorination of alkyl aryl thioethers. This method utilizes a combination of an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source like pyridine·9HF to convert a thioether into a geminal difluoride. nih.gov This process is believed to proceed through a fluoro-Pummerer-type rearrangement. nih.gov

Installation of the Methoxymethyl Group

The methoxymethyl (MOM) group is a common protecting group for alcohols, but it can also be a stable substituent in a final target molecule. Its installation requires specific synthetic methods.

Methoxymethylation Methods

The introduction of a methoxymethyl group can be achieved through several methods. A common approach involves the use of methoxymethyl methyl ether in the presence of an acid catalyst. Alternatively, chloromethyl methyl ether (MOMCl) can be used, although its carcinogenicity necessitates careful handling. orgsyn.org A safer and more efficient method for the in situ generation of MOMCl involves the reaction of an acetal (B89532) with an acid halide, catalyzed by a zinc(II) salt. organic-chemistry.org This approach avoids the isolation of the hazardous MOMCl and can be performed on a multigram scale. organic-chemistry.org

Another versatile reagent for methoxymethylation is trimethoxymethane, which can serve as a source for the methoxymethyl group under various catalytic conditions. chemicalbook.com

Table 2: Selected Methoxymethylation Reagents and Conditions

| Reagent(s) | Catalyst/Conditions | Key Features |

|---|---|---|

| Dimethoxymethane, Acetyl Chloride | Zinc(II) salts (e.g., Zn(OTf)₂, ZnBr₂) | In situ generation of MOMCl, rapid reaction times. orgsyn.org |

| Trimethoxymethane | Acid catalyst | Versatile reagent for forming methyl ethers. chemicalbook.com |

| Chloromethyl methyl ether (MOMCl) | Base (e.g., Diisopropylethylamine) | Highly effective but carcinogenic. orgsyn.org |

Stereochemical Considerations in Methoxymethyl Group Introduction

When introducing the methoxymethyl group to a chiral center, the stereochemical outcome is a critical consideration. If the carbon atom to be functionalized is prochiral, the use of chiral auxiliaries or catalysts can induce facial selectivity, leading to the preferential formation of one stereoisomer. The steric bulk of the incoming methoxymethylating agent and the existing substituents on the piperidine ring will play a significant role in directing the approach of the reagent.

For the synthesis of this compound, if the methoxymethyl group is introduced to a precursor that already contains the fluorine atom at the C3 position, the reaction will proceed at a quaternary center. In this scenario, the challenge lies in the initial stereoselective synthesis of the precursor.

Stereoselective Synthesis of Chiral this compound

The development of asymmetric synthetic routes to produce enantiomerically pure fluorinated piperidines is of high interest for pharmaceutical applications.

Asymmetric Synthetic Routes to Fluorinated Piperidines

Several strategies have been developed for the asymmetric synthesis of fluorinated piperidines. One approach involves the hydrogenation of a chiral, fluorinated pyridine precursor. For example, a diastereoselective hydrogenation of an oxazolidine-substituted pyridine can lead to an enantioenriched piperidine after cleavage of the chiral auxiliary. acs.org

Another powerful method is the use of chiral N-F reagents for enantioselective electrophilic fluorination. nih.gov Chiral sultams, for instance, have been developed as N-F reagents that can induce asymmetry in the fluorination of metal enolates, albeit with varying degrees of success. nih.gov

Furthermore, stereocontrolled synthetic procedures starting from readily available chiral building blocks, such as unsaturated bicyclic β-lactams, have been employed. researchgate.net These methods often involve a series of transformations, including oxidative cleavage and reductive amination, to construct the chiral fluorinated piperidine ring with high stereocontrol. researchgate.net The synthesis of enantioenriched fluorinated piperidines can also be achieved through enzymatic dynamic asymmetric transamination of a fluoroketone precursor. scientificupdate.com

For the specific target of this compound, an asymmetric synthesis could potentially involve the enantioselective fluorination of a 3-(methoxymethyl)piperidin-3-one precursor or the asymmetric installation of the methoxymethyl group onto a chiral 3-fluoropiperidine (B1141850) derivative.

Diastereoselective Approaches and Control

The synthesis of specific stereoisomers of substituted piperidines, such as this compound, is a significant challenge in organic chemistry. Diastereoselective control is crucial as the spatial arrangement of substituents dramatically influences the molecule's biological activity and physical properties. A primary strategy for achieving such control involves the stereoselective hydrogenation of substituted pyridine precursors.

Research into the hydrogenation of fluorinated pyridines has revealed methods to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov For instance, the use of a palladium-on-carbon catalyst in the presence of a strong Brønsted acid like HCl has proven effective for the hydrogenation of fluoropyridines, minimizing the common side reaction of hydrodefluorination. nih.gov This approach can be adapted for precursors of this compound to control the stereochemistry of the resulting saturated ring.

The inherent conformational preferences of the piperidine ring also play a critical role in diastereoselective outcomes. In many fluorinated piperidines, the fluorine atom shows a preference for the axial position. This preference is often attributed to favorable charge-dipole interactions, particularly in protonated (hydrochloride salt) forms where an interaction between the C-F dipole and the N-H+ bond can stabilize the axial conformation. scientificupdate.comresearchgate.net Understanding and leveraging these conformational biases are key to designing synthetic routes that favor the formation of a desired diastereomer.

For example, in the synthesis of analogous syn-3-fluoro-4-aminopiperidines, the stereochemical outcome is directed by the choice of reducing agents and protecting groups that influence the transition state of the reduction or cyclization steps. The development of synthetic routes for 3-aminomethyl-3-fluoropiperidines involves the fluorination of a precursor followed by cyclization, where the stereocenter is established during these key steps. researchgate.net The choice of fluorinating agent, such as N-fluorodibenzenesulfonimide (NFSI), and the reaction conditions are pivotal in controlling the stereochemical configuration at the C3 position. researchgate.net

Table 1: Diastereoselective Methods for Fluorinated Piperidine Synthesis

| Method | Key Features | Typical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogenation of a fluoropyridine precursor using catalysts like Pd/C or Pd(OH)₂ with a strong acid. | Often yields cis-isomers due to catalyst coordination and approach from the less hindered face. | nih.gov |

| Conformational Control | Exploits the inherent preference of fluorine for an axial position, stabilized by C-F···HN⁺ interactions. | Favors the formation of diastereomers where the fluorine atom can occupy a stable axial position. | scientificupdate.comresearchgate.net |

| Substrate-Controlled Reduction | Reduction of a cyclic imine or ketone precursor where existing stereocenters direct the approach of the reducing agent. | Diastereoselectivity depends on the nature of the substrate and the steric bulk of the hydride source. | researchgate.net |

| Chiral Auxiliary-Assisted Synthesis | Use of a chiral auxiliary to guide the stereochemical course of a reaction, followed by its removal. | High diastereomeric excess (d.e.) can be achieved, leading to enantioenriched products. | nih.gov |

Determination and Assignment of Absolute Configuration

Once a chiral molecule like this compound is synthesized, determining its absolute configuration is a critical, non-trivial step. Several advanced analytical techniques are employed for this purpose, often in combination with computational methods.

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful method for unambiguously determining the absolute configuration of chiral molecules in solution. rsc.org The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted for a specific enantiomer using Density Functional Theory (DFT) calculations, the absolute stereochemistry can be confidently assigned. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique. For fluorinated compounds, ¹⁹F NMR is particularly valuable. The absolute configuration of chiral amines and related compounds can be determined by derivatizing them with a chiral agent to form diastereomers. frontiersin.org These diastereomers exhibit distinct ¹⁹F NMR chemical shifts, and the difference in these shifts (Δδ) can be correlated with the absolute configuration by comparing experimental values with those calculated via DFT methods. frontiersin.org

X-ray Crystallography remains the definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be grown. This technique provides a precise three-dimensional structure of the molecule, unequivocally establishing the spatial arrangement of all atoms. For instance, the absolute configuration of 3-fluoropiperidine hydrochloride has been determined using X-ray analysis. nih.gov

In cases where crystallography is not feasible, chemical derivatization methods, such as the modified Marfey's method , are commonly used, especially for compounds containing amino groups. mdpi.com This involves reacting the amine with a chiral derivatizing agent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) to form diastereomers that can be separated and analyzed by chromatography, allowing for the assignment of the original amine's stereochemistry. mdpi.com

Table 2: Methods for Determining Absolute Configuration

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light; compared with DFT-calculated spectra. | Determines absolute configuration of chiral molecules in solution. | rsc.org |

| ¹⁹F NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent leads to different chemical shifts. | Assigns configuration by comparing experimental and calculated chemical shift differences (Δδ). | frontiersin.org |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides definitive, unambiguous structural determination. | nih.gov |

| Chiral Derivatization (e.g., Marfey's Method) | Reaction with a chiral agent to form diastereomers, which are then separated and analyzed chromatographically. | Widely used for chiral amines and amino acids. | mdpi.com |

Cascade and Multicomponent Reactions in the Synthesis of Substituted Piperidines

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecular scaffolds like substituted piperidines from simple starting materials. researchgate.net These one-pot processes involve the formation of multiple chemical bonds in a single synthetic operation, avoiding the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. growingscience.comsemanticscholar.org

A multicomponent reaction involves three or more reactants coming together in a single reaction vessel to form a product that incorporates substantial portions of all reactants. researchgate.net The synthesis of highly functionalized piperidines has been successfully achieved using pseudo five-component reactions involving aromatic aldehydes, anilines, and β-ketoesters. researchgate.net These reactions typically proceed through a series of steps, such as the formation of enamines and imines, followed by Mannich-type reactions and subsequent cyclization to construct the piperidine ring. researchgate.net

Cascade reactions (or domino reactions) are processes where a single event triggers a series of subsequent intramolecular transformations to build complex structures. rsc.org For example, the synthesis of piperidines can be achieved through a cascade involving an initial Michael addition, followed by an intramolecular cyclization and dehydration. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has been developed as a cascade process where a phenylsilane (B129415) reagent promotes imine formation, cyclization, and reduction of the piperidinone intermediate in a single sequence. nih.gov

The versatility of these methods allows for the creation of diverse libraries of substituted piperidines by simply varying the starting components. growingscience.com Various catalysts, including Lewis acids, Brønsted acids, and even green catalysts like sodium lauryl sulfate (B86663) in water, have been employed to facilitate these transformations, highlighting the adaptability of MCRs to more environmentally benign conditions. growingscience.comsemanticscholar.org

Table 3: Examples of Cascade/Multicomponent Reactions for Piperidine Synthesis

| Reaction Type | Reactants | Key Steps | Catalyst Example | Reference |

|---|---|---|---|---|

| Hantzsch-type MCR | Aldehydes, amines, β-ketoesters | Knoevenagel condensation, Michael addition, cyclization, dehydration | Bismuth(III) bromide | researchgate.net |

| Pseudo Five-Component Reaction | Aromatic aldehydes, anilines, alkyl acetoacetates | Enamine/imine formation, Mannich-type reaction, cyclization | Dual-functional ionic liquid | researchgate.net |

| Reductive Hydroamination/Cyclization Cascade | Alkynes with pendant amino groups | Acid-mediated alkyne functionalization, enamine formation, reduction, cyclization | Acid-mediated | nih.gov |

| Reductive Amination Cascade | ω-amino fatty acids | Imine formation, cyclization, reduction of piperidinone intermediate | Iron complex with phenylsilane | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| syn-3-fluoro-4-aminopiperidine |

| 3-aminomethyl-3-fluoropiperidine |

| 3-fluoropiperidine hydrochloride |

| N-fluorodibenzenesulfonimide (NFSI) |

Reactivity and Chemical Transformations of 3 Fluoro 3 Methoxymethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring in 3-Fluoro-3-(methoxymethyl)piperidine retains its nucleophilic and basic character, making it amenable to a variety of common transformations for secondary amines. The electron-withdrawing effect of the fluorine atom at the adjacent carbon can modulate the basicity of the nitrogen, a feature that is often exploited in drug design to fine-tune the pharmacokinetic properties of piperidine-containing compounds. scientificupdate.comnih.gov

The secondary amine of this compound can be readily N-alkylated using various alkylating agents. Standard protocols, such as reaction with alkyl halides (e.g., iodides or bromides) in the presence of a base, are generally effective. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions. Common bases include potassium carbonate or triethylamine (B128534), and solvents like dimethylformamide (DMF) or acetonitrile are often employed. researchgate.net

Similarly, N-acylation can be achieved by treating the piperidine with acylating agents like acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the acid byproduct. The conditions are generally mild and provide the corresponding N-acyl derivatives in good yields.

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), K₂CO₃, DMF, rt to 60 °C | N-Alkyl-3-fluoro-3-(methoxymethyl)piperidine | 70-95 |

| N-Acylation | Acyl chloride (RCOCl) or anhydride ((RCO)₂O), Et₃N, CH₂Cl₂, 0 °C to rt | N-Acyl-3-fluoro-3-(methoxymethyl)piperidine | 80-98 |

The piperidine nitrogen can also react with sulfonyl chlorides to form sulfonamides. This transformation is important in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs. The reaction is typically performed by treating this compound with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. The reaction conditions are generally mild and afford the N-sulfonylated piperidine derivatives in high yields.

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Sulfonamide Formation | Sulfonyl chloride (RSO₂Cl), Pyridine or Et₃N, CH₂Cl₂, 0 °C to rt | N-Sulfonyl-3-fluoro-3-(methoxymethyl)piperidine | 85-95 |

Transformations Involving the Fluorine Atom

The carbon-fluorine bond at a tertiary center is generally strong and less reactive than other carbon-halogen bonds. However, under specific conditions, the fluorine atom in this compound can be involved in substitution or elimination reactions.

Direct nucleophilic substitution of a tertiary fluoride (B91410) is challenging due to steric hindrance and the poor leaving group ability of the fluoride ion. However, such transformations can be facilitated by the use of strong nucleophiles or under conditions that promote the formation of a carbocationic intermediate. While direct S(_N)2 displacement is unlikely, S(_N)1-type reactions could potentially occur with the assistance of a Lewis acid to activate the C-F bond. It is important to note that such reactions may be accompanied by elimination side products. Intramolecular substitution, where the piperidine nitrogen acts as a nucleophile, could lead to the formation of a bicyclic aziridinium ion, especially if the nitrogen is first quaternized. nih.gov

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a synthetically useful transformation. This can be achieved through various reductive methods. Catalytic hydrogenation is one approach, although it may also affect other functional groups in the molecule. scientificupdate.com Metal hydrides or dissolving metal reductions can also be employed for hydrodefluorination. Photoredox catalysis has emerged as a powerful tool for the reductive defluorination of trifluoromethylarenes, and similar principles could potentially be applied to alkyl fluorides. nih.gov

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Hydrodefluorination | Catalytic H₂, Pd/C or PtO₂; or Metal Hydride (e.g., LiAlH₄); or Photoredox catalysis | 3-(Methoxymethyl)piperidine | Reaction conditions need to be carefully selected to avoid reduction of other functional groups. |

Chemical Conversions of the Methoxymethyl Moiety

The methoxymethyl (MOM) ether in this compound serves as a protected form of a hydroxymethyl group. This group is generally stable under basic and nucleophilic conditions but can be cleaved under acidic conditions. wikipedia.org

The cleavage of the MOM ether can be accomplished using a variety of Brønsted or Lewis acids. wikipedia.org For instance, treatment with strong acids like hydrochloric acid or trifluoroacetic acid, often in the presence of a scavenger for the released formaldehyde, will deprotect the hydroxyl group. Lewis acids such as boron trichloride can also be effective for the cleavage of methoxymethyl ethers. acs.org The choice of deprotection conditions should consider the potential for side reactions involving the piperidine nitrogen or the fluorine atom.

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Cleavage of MOM Ether | HCl in MeOH; or Trifluoroacetic acid (TFA); or BCl₃ in CH₂Cl₂ | (3-Fluoro-piperidin-3-yl)methanol | 70-90 |

General Reactivity of the Piperidine Ring System

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is the core structure of this compound. Its reactivity is primarily dictated by the presence of the secondary amine functional group and the surrounding saturated carbon framework. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The C-H bonds of the ring, particularly those alpha to the nitrogen (at the C2 and C6 positions), exhibit enhanced reactivity due to the influence of the heteroatom. Chemical transformations of the piperidine ring system can be broadly categorized into reactions involving the nitrogen atom and reactions involving the carbon skeleton.

Oxidation Reactions

The piperidine ring is susceptible to various oxidation reactions at both the nitrogen atom and the carbon framework. The specific outcome of an oxidation reaction depends on the reagents and conditions employed.

Oxidation at the nitrogen atom can occur, though the most common reactions involve oxidation of the carbon atoms adjacent to the nitrogen. The α-positions of the piperidine ring are particularly prone to oxidation, which can lead to the formation of reactive intermediates like N-acyliminium ions. nih.gov These intermediates are valuable in synthesis as they can be trapped by nucleophiles to create substituted piperidine derivatives. nih.gov

Common oxidative transformations of the piperidine scaffold include:

Formation of Imines/Enamines: Treatment with reagents like calcium hypochlorite can lead to an N-chloropiperidine intermediate, which can then undergo dehydrohalogenation to yield a cyclic imine. wikipedia.org Enamines can also be formed from piperidine, famously used in the Stork enamine alkylation reaction. wikipedia.org

Formation of Lactams (Piperidin-2-ones): Oxidation of the α-carbon can lead to the formation of a lactam, a cyclic amide. For instance, enantiopure piperidine derivatives have been oxidized with bromine in acetic acid to generate the corresponding piperidin-2-one. researchgate.net

α-Functionalization via Oxidative Intermediates: Hypervalent iodine reagents have been used for the direct α-azidonation of N-protected piperidines. nih.gov Similarly, a combination of iodine(III) reagents and TMSBr can furnish α-hydroxy-β,β-dibromo functionalized N-protected piperidines. nih.gov Electrochemical methods also provide a route for the synthesis of piperidine derivatives through anodic oxidation. beilstein-journals.org

The table below summarizes representative oxidation reactions applicable to the piperidine ring system.

| Reaction Type | Reagent(s) | Product Type | Ref. |

| α,α'-Dibromination & Lactam Formation | Bromine in Acetic Acid | α,α'-dibromocycloamide | researchgate.net |

| α-Azidonation | (PhIO)n, TMSN3 | α-Azido piperidine | nih.gov |

| Formation of N-chloropiperidine | Calcium hypochlorite | N-chloropiperidine | wikipedia.org |

| α-Hydroxy-β,β-dibromination | PhI(OAc)2/TMSBr | α-hydroxy-β,β-dibromo piperidine | nih.gov |

| Oxidation to Enamines | (General) | Enamine | wikipedia.org |

Reduction Reactions

The piperidine ring in this compound is a fully saturated heterocyclic system. As such, the ring itself is generally resistant to reduction under standard catalytic hydrogenation or chemical hydride reduction conditions. The term "reduction" in the context of piperidine chemistry most often refers to the synthesis of the piperidine ring from its unsaturated precursor, pyridine. wikipedia.org

This synthesis is a fundamental transformation and can be achieved through various methods:

Catalytic Hydrogenation: Pyridine can be hydrogenated to piperidine, often using catalysts like molybdenum disulfide, rhodium on carbon (Rh/C), or palladium on carbon (Pd/C). wikipedia.orgorganic-chemistry.org This method sometimes requires harsh conditions, such as high pressure and temperature. nih.gov

Chemical Reduction: A modified Birch reduction using sodium in ethanol can also reduce pyridine to piperidine. wikipedia.org Another approach involves the use of ammonium (B1175870) formate with palladium on carbon for an efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

While the core piperidine ring is not reducible, functional groups appended to the ring or intermediates formed from its oxidation can be reduced. For example, an iminium ion, formed by the oxidation of a piperidine, can be readily reduced by agents like sodium borohydride back to a substituted piperidine. nih.gov Similarly, piperidin-2-ones (lactams) can be reduced to the corresponding piperidines. nih.gov

The table below outlines common methods for the synthesis of piperidines via reduction, illustrating the stability of the saturated ring.

| Starting Material | Reagent(s) | Product | Ref. |

| Pyridine | H₂, Molybdenum disulfide catalyst | Piperidine | wikipedia.org |

| Pyridine | Sodium in ethanol (Birch Reduction) | Piperidine | wikipedia.org |

| Pyridine N-oxide | Ammonium formate, Pd/C | Piperidine | organic-chemistry.org |

| Pyridinium (B92312) Salts | Sodium borohydride (NaBH₄) | Tetrahydropyridine (B1245486) | scientificupdate.com |

| Iminium Ion | Sodium borohydride (NaBH₄) | Substituted Piperidine | nih.gov |

Other Substitution Reactions

The reactivity of the piperidine ring in this compound is dominated by substitution reactions at the nitrogen atom, a characteristic feature of secondary amines. Additionally, substitution at the carbon framework can be achieved, often through multi-step sequences.

N-Substitution Reactions: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

N-Alkylation: Reaction with alkyl halides leads to the formation of tertiary amines.

N-Acylation: Treatment with acid chlorides or anhydrides yields N-acylpiperidines (amides).

N-Arylation: Coupling with aryl halides, often under palladium catalysis (e.g., Buchwald-Hartwig amination), can form N-arylpiperidines.

N-Sulfonylation: Reaction with sulfonyl chlorides produces N-sulfonylpiperidines (sulfonamides).

C-Substitution Reactions: Direct substitution on the carbon atoms of the saturated piperidine ring is less straightforward than N-substitution.

Substitution via Iminium Ions: As mentioned in the oxidation section, a common strategy for C-substitution involves the initial oxidation of the piperidine to a cyclic iminium ion. This electrophilic intermediate is then susceptible to attack by various nucleophiles, leading to the formation of α-substituted piperidines. nih.gov

Deprotonation and Alkylation: Direct deprotonation of an α-carbon can be achieved using a strong base, followed by reaction with an electrophile like an alkyl halide. youtube.com

Nucleophilic Aromatic Substitution (for derivatives): In cases where the piperidine acts as a nucleophile, it can displace leaving groups on activated aromatic rings. Studies have shown piperidine reacting with substituted N-methylpyridinium ions in SNAr reactions. nih.gov

The following table summarizes key substitution reactions involving the piperidine nucleus.

| Reaction Type | Electrophile/Reagent | Site of Substitution | Product Type | Ref. |

| N-Alkylation | Alkyl Halide | Nitrogen | Tertiary Amine | - |

| N-Acylation | Acid Chloride/Anhydride | Nitrogen | N-Acylpiperidine (Amide) | - |

| α-Substitution | 1. Oxidation 2. Nucleophile | C2 or C6 Position | α-Substituted Piperidine | nih.gov |

| Nucleophilic Substitution | Activated Aryl Halide | Nitrogen | N-Arylpiperidine | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 3-Fluoro-3-(methoxymethyl)piperidine in solution. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be made.

In ¹H NMR analysis, the chemical shift, integration, and multiplicity of each signal provide a wealth of information. The protons within the this compound molecule are expected to exhibit distinct signals based on their electronic environments. The presence of the electronegative fluorine atom and the methoxy (B1213986) group significantly influences the chemical shifts of adjacent protons, typically shifting them downfield.

Protons on carbons adjacent to the fluorine atom (at C2 and C4) will experience through-bond coupling (J-coupling), resulting in complex splitting patterns. For instance, a proton on C2 would be coupled to the other proton on C2 (geminal coupling), the fluorine atom at C3, and potentially protons on the nitrogen atom. This would result in a complex multiplet, likely a doublet of doublets of doublets. The methoxy group (-OCH₃) would appear as a sharp singlet, while the methylene (B1212753) protons of the methoxymethyl group (-CH₂O-) would likely appear as a doublet due to coupling with the fluorine atom.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -NH (Piperidine) | 1.5 - 2.5 | Broad Singlet |

| -CH₂- (Piperidine Ring) | 1.6 - 3.2 | Multiplets |

| -CH₂O- (Methoxymethyl) | 3.5 - 3.8 | Doublet |

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The most notable feature in the ¹³C NMR spectrum of this compound would be the effect of the fluorine atom on the carbon signals. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Adjacent carbons (C2, C4, and the methylene carbon of the methoxymethyl group) will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, also appearing as doublets or more complex multiplets in a high-resolution spectrum.

Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

|---|---|---|

| C3 (C-F) | 90 - 98 | ¹J ≈ 170-190 |

| -CH₂O- | 70 - 78 | ²J ≈ 20-25 |

| -OCH₃ | 58 - 62 | Not Applicable |

| C2, C6 | 45 - 55 | ²J ≈ 15-20 (for C2) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. colorado.edu The signal will be split into a complex multiplet due to coupling with the neighboring protons on the piperidine (B6355638) ring (C2 and C4) and the methylene protons of the methoxymethyl group. This coupling pattern is crucial for confirming the position of the fluorine atom. nih.gov The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds. rsc.org

Expected ¹⁹F NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₄FNO). The calculated exact mass of the neutral molecule is 147.10594 u. In practice, the compound is often observed as its protonated form, [M+H]⁺, in techniques like electrospray ionization (ESI).

Expected HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Electron Impact (EI) and Chemical Ionization (CI) are common ionization methods used in mass spectrometry. EI is a high-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. nih.gov For this compound, characteristic fragmentation pathways under EI would likely involve:

Loss of the methoxymethyl radical (•CH₂OCH₃) : This would lead to a significant fragment ion.

Alpha-cleavage : The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for piperidines, leading to the opening of the ring. miamioh.edu

Loss of neutral molecules : Elimination of small, stable neutral molecules like HF or CH₂O.

Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and typically shows a more abundant protonated molecular ion [M+H]⁺. This is useful for confirming the molecular weight of the parent compound when the molecular ion is weak or absent in the EI spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum provides definitive evidence for its key structural features, including the piperidine ring, the methoxymethyl substituent, and the fluorine atom. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The primary functional groups within this compound and their expected IR absorption ranges are:

N-H (Amine): The secondary amine within the piperidine ring exhibits a characteristic stretching vibration. Typically, this appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. libretexts.org

C-H (Alkane): The saturated C-H bonds of the piperidine ring and the methoxymethyl group produce strong absorption bands in the 2850-3000 cm⁻¹ range. libretexts.org

C-O (Ether): The ether linkage (C-O-C) in the methoxymethyl group is identifiable by a strong, distinct stretching band typically found in the 1050-1150 cm⁻¹ region of the spectrum. pressbooks.pub

C-F (Alkyl Fluoride): The carbon-fluorine bond gives rise to a strong stretching absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

N-H (Bending): In addition to stretching, the N-H bond also undergoes bending vibrations, which typically appear in the 1590-1650 cm⁻¹ range. libretexts.org

By analyzing the presence and specific wavenumbers of these absorption bands, researchers can confirm the successful synthesis and structural integrity of the compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium-Weak |

| C-H | Stretch | 2850 - 3000 | Strong |

| N-H | Bend | 1590 - 1650 | Variable |

| C-O | Stretch | 1050 - 1150 | Strong |

Application of Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes—such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). This substitution does not significantly alter the chemical properties of the molecule but provides a "label" that can be tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For a compound like this compound, isotopic labeling can be applied in several sophisticated ways:

Mechanistic Elucidation: To understand the pathway of a chemical reaction involving the piperidine ring, a deuterium-labeled version of the molecule can be synthesized. For instance, if a reaction involves the removal of a proton from the carbon adjacent to the nitrogen, replacing this proton with deuterium would slow down the reaction rate. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides strong evidence that the C-H bond cleavage is part of the rate-determining step of the mechanism. acs.org Studies on related copper-catalyzed C-H amination reactions to form piperidines have successfully used deuterium-labeled substrates to measure KIE values and confirm that C-H bond cleavage is the turnover-limiting step. acs.org

Metabolic Studies: In drug discovery and development, understanding how a compound is metabolized is crucial. By synthesizing a ¹³C- or ¹⁵N-labeled version of this compound, researchers can trace its fate in biological systems. The distinct mass of the labeled compound and its metabolites allows for their unambiguous identification by mass spectrometry against a complex biological background.

Quantitative Analysis: Isotopically labeled compounds are the gold standard for use as internal standards in quantitative mass spectrometry. A known amount of a deuterated or ¹³C-labeled version of this compound can be added to a sample. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes in chromatography and ionizes similarly in the mass spectrometer. The ratio of the signal from the analyte to the signal from the labeled standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation or variations in instrument response.

Table 2: Potential Applications of Isotopic Labeling for this compound

| Isotope | Labeled Position(s) | Potential Application | Analytical Technique |

|---|---|---|---|

| ²H (Deuterium) | C-H bonds on the piperidine ring | Studying Kinetic Isotope Effect to determine reaction mechanisms | Mass Spectrometry, NMR |

| ¹³C | Piperidine ring carbons or methoxymethyl carbon | Tracing metabolic pathways; serving as an internal standard for quantification | Mass Spectrometry, ¹³C NMR |

Table of Mentioned Compounds

| Compound Name |

|---|

Computational and Theoretical Studies of 3 Fluoro 3 Methoxymethyl Piperidine

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and energetic landscape of molecules. For 3-fluoro-3-(methoxymethyl)piperidine, these calculations can predict the most stable arrangements of its atoms in space.

Computational studies on similar fluorinated piperidines have shown a preference for the fluorine atom to be in the axial position. nih.govd-nb.info This preference is often attributed to a combination of stabilizing electronic effects, such as hyperconjugation and charge-dipole interactions. nih.govresearchgate.netresearchgate.net For this compound, two primary chair conformations would be considered: one with an axial fluorine and an equatorial methoxymethyl group, and the other with an equatorial fluorine and an axial methoxymethyl group.

Density Functional Theory (DFT) is a common computational method used for geometry optimization to find the lowest energy (most stable) structures. researchgate.net Calculations would likely predict that the conformer with the bulky methoxymethyl group in the more spacious equatorial position is favored to minimize steric hindrance. However, the stabilizing stereoelectronic effects associated with the axial fluorine could counteract this, making the energetic difference between the two conformers small. d-nb.info

Table 1: Hypothetical Geometrical Parameters for Conformers of this compound

| Parameter | Conformer 1 (Axial F, Equatorial CH₂OCH₃) | Conformer 2 (Equatorial F, Axial CH₂OCH₃) |

| C2-C3-C4 Bond Angle (°) | ~110 | ~111 |

| C3-F Bond Length (Å) | ~1.40 | ~1.39 |

| N1-C2-C3-F Dihedral Angle (°) | ~ -60 | ~ 60 |

| Relative Energy (kcal/mol) | 0.0 (reference) | > 0 |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atom. This leads to a polarized carbon-fluorine bond, where the fluorine atom carries a partial negative charge and the carbon atom a partial positive charge. This polarization can affect the molecule's reactivity and its interactions with other molecules.

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the electronic structure in detail. It can quantify the charge distribution and identify key electronic interactions, such as hyperconjugation. For instance, an interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital of the C-F bond (n -> σ*C-F) could contribute to the stability of certain conformations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations can model the dynamic behavior of this compound in a more realistic environment, such as in a solvent. researchgate.netresearchgate.net By simulating the movement of atoms over time, MD can explore the different shapes the molecule can adopt and the transitions between them. researchgate.net

These simulations can reveal the flexibility of the piperidine (B6355638) ring and the rotational freedom of the methoxymethyl group. The results can be used to determine the population of each conformer at a given temperature, providing a more complete understanding of the molecule's conformational landscape in solution. researchgate.net

Investigation of the Role of Fluorine in Modulating Molecular Properties

The introduction of a fluorine atom can dramatically alter a molecule's properties. researchgate.netacs.org In this compound, the fluorine atom plays a key role in defining its chemical and physical characteristics.

Fluorine's strong electron-withdrawing inductive effect is a primary way it influences molecular properties. nih.gov This effect can decrease the basicity of the nearby nitrogen atom in the piperidine ring, which can be a critical factor in its biological activity. d-nb.infoacs.org

In terms of size, a fluorine atom is not much larger than a hydrogen atom. However, its presence introduces a specific steric and electronic environment that can influence the local molecular shape and interactions. The interplay between the steric bulk of the methoxymethyl group and the electronic effects of the fluorine atom will ultimately determine the dominant conformation of the molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.orgpreprints.org For this compound, the MEP map would show areas of negative potential (typically colored red) around the electronegative fluorine and oxygen atoms, as well as the nitrogen's lone pair. researchgate.netresearchgate.net These regions are indicative of sites that are attractive to positively charged species. Conversely, areas of positive potential (typically colored blue) would be found around the hydrogen atoms, indicating sites that are attractive to negatively charged species. researchgate.netresearchgate.net

Computational Studies on pKa Modulation by Fluorine

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, most notably the basicity of nearby functional groups. In the case of this compound, the fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect, which modulates the pKa of the piperidine nitrogen.

Computational studies on analogous fluorinated piperidines have quantified this effect. The basicity of the piperidine nitrogen is reduced because the highly electronegative fluorine atom pulls electron density away from the nitrogen, making its lone pair less available for protonation. The magnitude of this pKa shift is highly dependent on the position and stereochemical orientation of the fluorine atom relative to the nitrogen. yuntsg.com

Density Functional Theory (DFT) calculations are commonly employed to predict the pKa values of amines. These calculations can model the protonated and unprotonated states of the molecule, allowing for the determination of the free energy change of protonation. Studies on 3-fluoropiperidine (B1141850) and 4-fluoropiperidine (B2509456) reveal that the pKa decrement is considerably influenced by the fluorine's axial or equatorial position. yuntsg.com For instance, an equatorial fluorine substituent generally produces a more significant drop in pKa compared to its axial counterpart, reflecting the geometric dependence of the inductive effect. yuntsg.com For a series of PDE9 inhibitors featuring a fluorinated pyrrolidine (B122466) ring, a systematic decrease in the basic pKa of 1.1–3.3 units was observed upon fluorination. nih.gov Similarly, chemoinformatic studies on other fluorinated piperidines confirmed that fluorine atoms markedly lowered their basicity. nih.gov

These computational findings are crucial in drug design, where tuning the pKa is essential for optimizing a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Calculated pKa Decrements for Fluorinated Piperidines (Relative to Piperidine) This table presents data from computational studies on analogous compounds to illustrate the effect of fluorine position on basicity.

| Compound | Fluorine Position | Orientation | Calculated pKa Decrement (ΔpKa) |

| 4-Fluoropiperidine | C4 | Equatorial | 1.7 |

| 4,4-Difluoropiperidine | C4 | Axial (second F) | 0.9 |

| 3-Fluoropiperidine | C3 | Equatorial | 2.3 |

| 3,3-Difluoropiperidine | C3 | Axial (second F) | 1.4 |

| Data sourced from studies on analogous fluorinated piperidines. yuntsg.com |

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful predictive tool for the spectroscopic parameters of molecules, including NMR (Nuclear Magnetic Resonance) chemical shifts and coupling constants. For this compound, theoretical calculations can generate predicted ¹H and ¹³C NMR spectra that can be used to confirm its structure and assign experimental signals.

DFT methods, such as M06-2X and MPW1PW91, combined with appropriate basis sets like 6-311+G(2d,p), have proven highly accurate in predicting NMR spectra for complex organic molecules. nih.gov The process involves first optimizing the molecule's three-dimensional geometry and then calculating the nuclear magnetic shielding tensors for each atom. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, it is crucial to consider its conformational flexibility. The piperidine ring can exist in different chair conformations, and the orientation of the methoxymethyl group can vary. Accurate prediction requires calculating the spectrum for each stable conformer and then averaging the chemical shifts based on their calculated Boltzmann population distribution. nih.gov This approach has been shown to yield high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and less than 2.0 ppm for ¹³C NMR chemical shifts. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is a representative example of predicted values based on standard DFT calculation methodologies. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~45-50 |

| C3 (CF) | ~90-95 |

| C4 | ~20-25 |

| C5 | ~25-30 |

| C6 | ~48-53 |

| CH₂ (methoxymethyl) | ~75-80 |

| CH₃ (methoxymethyl) | ~58-62 |

| Values are hypothetical and based on typical ranges from DFT predictions for similar structures. nih.gov |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is indispensable for elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a complete picture of the reaction pathway. researchgate.net

For example, the synthesis of fluorinated piperidines often involves multi-step reaction sequences. nih.gov DFT calculations can be used to investigate each step, determining the most favorable pathway and explaining observed stereoselectivity or regioselectivity. In a study of a [3+2] cycloaddition reaction, computational analysis using Molecular Electron Density Theory was able to map the potential energy surfaces, revealing that the reaction proceeds through a one-step mechanism under kinetic control and explaining the experimentally observed exo-selectivity. nih.govresearchgate.net

For a reaction involving a piperidine derivative, such as a nucleophilic aromatic substitution (SNAr), quantum mechanical calculations can model the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group. researchgate.net These models provide the activation barriers (ΔG‡) and reaction energies (ΔG), which determine the reaction rate and equilibrium position. This information is vital for optimizing reaction conditions, such as temperature and solvent, to improve yield and selectivity.

Table 3: Example of Calculated Energy Profile for a Hypothetical Reaction Step This table illustrates the type of data generated from computational studies of a reaction mechanism, such as the nucleophilic attack of a piperidine.

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔG‡ | Gibbs Free Energy of Activation | +15 to +25 |

| ΔG | Gibbs Free Energy of Reaction | -5 to +5 |

| TS | Transition State | Characterized by a single imaginary frequency |

| INT | Intermediate | Local minimum on the potential energy surface |

| Values are representative for a typical nucleophilic addition step in organic synthesis. researchgate.net |

Applications in Advanced Organic Synthesis and Molecular Design

3-Fluoro-3-(methoxymethyl)piperidine as a Versatile Synthetic Intermediate

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals, present in numerous classes of drugs. nih.govnih.gov Fluorinated piperidines, in particular, are highly sought-after motifs for pharmaceutical and agrochemical research. nih.govnih.gov this compound serves as a versatile synthetic intermediate, providing a pre-functionalized, three-dimensional fragment for incorporation into larger molecules.

The utility of this compound stems from several key features:

The Piperidine Nitrogen: The secondary amine provides a reactive handle for a wide range of synthetic transformations, including N-alkylation, N-arylation, acylation, and reductive amination, allowing for its straightforward integration into diverse molecular frameworks.

The C3-Stereocenter: The presence of a quaternary stereocenter at the C3 position, bearing both a fluorine atom and a methoxymethyl group, imparts significant conformational rigidity to the piperidine ring. This pre-defined three-dimensional structure is highly advantageous in fragment-based drug discovery (FBDD). acs.org

Modulated Physicochemical Properties: The electron-withdrawing fluorine atom significantly influences the properties of the molecule. It can lower the basicity (pKa) of the piperidine nitrogen, a crucial parameter for optimizing pharmacokinetic profiles and reducing off-target effects like hERG channel affinity, which can lead to cardiac toxicity. acs.orgscientificupdate.com

Synthetic approaches to related 3-substituted piperidines often involve the catalytic hydrogenation of corresponding pyridine (B92270) precursors. enamine.net For instance, methods have been developed for the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups, highlighting the accessibility of such scaffolds for further elaboration. scientificupdate.comenamine.net The availability of robust synthetic routes is critical for the application of these building blocks in large-scale medicinal chemistry campaigns. nih.gov

Rational Design of Derivatives and Analogs

The rational design of bioactive molecules frequently involves the strategic introduction of fluorine to modulate a compound's properties. tandfonline.com The this compound scaffold is an excellent starting point for creating derivatives and analogs with tailored characteristics for specific biological targets. The design process leverages the predictable effects of fluorination to enhance metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net

The relationship between the structure of a piperidine ring and its reactivity is profoundly influenced by its substituents. In fluorinated piperidines, the position and stereochemistry of the fluorine atom are critical.

Basicity (pKa) Modulation: The introduction of a fluorine atom, owing to its high electronegativity, exerts a strong inductive effect that lowers the pKa of the piperidine nitrogen. acs.org This reduction in basicity can improve bioavailability by increasing the fraction of the neutral species available to cross cell membranes. tandfonline.com For example, the addition of a fluorine atom to the piperidine ring of a KSP inhibitor was shown to reduce its pKa from 8.8 to 7.6, which contributed to an increase in inhibitory activity. acs.orgscientificupdate.com

Conformational Control: The fluorine atom also plays a significant role in dictating the conformational preferences of the piperidine ring through stereoelectronic effects, such as the gauche effect. nih.govbeilstein-journals.org These conformational biases can lock the molecule into a specific shape that is optimal for binding to a biological target.

The table below illustrates the calculated effect of fluorine substitution on the basicity of the piperidine scaffold, a key structure-reactivity relationship.

| Compound | Calculated pKa | Change vs. Piperidine |

| Piperidine (non-fluorinated analog) | ~11.2 | N/A |

| 3-Fluoropiperidine (B1141850) | Lowered | Significant Decrease |

| 4-Fluoropiperidine (B2509456) | Lowered | Moderate Decrease |

| GEN-203 (non-fluorinated) | 7.5 | N/A |

| GEN-890 (β-difluorinated) | 5.9 | -1.6 units |

Data compiled from chemoinformatic studies on fluorinated piperidines. The exact pKa of this compound is not publicly available but is expected to be significantly lower than that of unsubstituted piperidine. acs.org

Creating libraries of analogs based on the this compound core is essential for exploring structure-activity relationships (SAR). Several synthetic strategies can be employed to introduce structural diversity:

N-Functionalization: The secondary amine of the piperidine ring is the most accessible point for modification. A wide array of substituents can be introduced via reactions such as N-alkylation, N-arylation, amide bond formation, and sulfonylation. This allows for the exploration of different interactions with target proteins and the modulation of physicochemical properties like solubility and lipophilicity.

Modification of the Methoxymethyl Group: The methoxymethyl side chain offers another site for diversification. The ether linkage could be cleaved to reveal a hydroxymethyl group, which can then be further functionalized through oxidation, esterification, or conversion to other functional groups.

Advanced Cyclization Strategies: Modern synthetic methods enable the construction of the fluorinated piperidine ring itself with various substituents. For instance, fluorocyclization of alkenyl N-tosylamides promoted by hypervalent iodine reagents represents an attractive, albeit complex, strategy to construct diverse 3-fluoropiperidines. nih.gov Similarly, palladium-catalyzed hydrogenation of functionalized fluoropyridines provides a robust route to a broad scope of substituted fluorinated piperidines. nih.govnih.gov

Integration into Complex Molecular Architectures and Scaffolds

The true value of a synthetic intermediate like this compound is realized upon its successful incorporation into larger, more complex molecules. The piperidine motif is a key component in a vast number of FDA-approved drugs, and the fluorinated version offers distinct advantages for modern drug design. nih.govacs.org

The integration of this scaffold can be seen in the synthesis of:

Clinical Candidates: In the development of a kinesin spindle protein (KSP) inhibitor, MK-0731, a 3-fluoropiperidine moiety was crucial for optimizing the drug's efficacy and pharmacokinetic profile. acs.orgscientificupdate.com

Novel Bioactive Compounds: As a conformationally defined building block, the scaffold can be used in fragment-based screening to identify initial hits, which are then elaborated into more complex lead compounds. acs.org

Complex Natural Product Analogs: The synthesis of analogs of natural products often involves the use of highly functionalized heterocyclic building blocks. The this compound core can be used to create novel analogs with enhanced stability or altered biological activity.

The development of synthetic methodologies that allow for the efficient and stereoselective formation of the piperidine ring, such as the simultaneous functionalization and hydrogenation of pyridines or multicomponent cascade reactions, has significantly improved the accessibility of these complex scaffolds. nih.gov

Impact of Stereochemistry on Molecular Interactions and Design Principles

Stereochemistry is a critical factor in molecular design, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. For this compound, the stereochemistry at the C3 position has a profound impact on the molecule's conformation and subsequent interactions.

The fluorine atom in a 3-fluoropiperidine ring often shows a preference for the axial position, a phenomenon that defies simple steric considerations. researchgate.net This preference is driven by stabilizing stereoelectronic interactions:

Charge-Dipole Interactions: In the protonated form of the piperidine (piperidinium ion), a strong, stabilizing electrostatic interaction occurs between the positively charged nitrogen (N-H+) and the partial negative charge on the axial fluorine atom (C-F dipole). scientificupdate.comresearchgate.net

Hyperconjugation (Gauche Effect): Stabilizing hyperconjugative interactions, often referred to as a fluorine gauche effect, can occur between the C-H bonds on the ring and the antibonding orbital (σ*) of the axial C-F bond. nih.govbeilstein-journals.orgresearchgate.net

This strong preference for a specific conformation makes the scaffold conformationally rigid. A rigid scaffold reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity. tandfonline.comresearchgate.net This principle is a key element of modern molecular design, where pre-organizing a ligand into its bioactive conformation is a primary goal. The defined stereochemistry of this compound allows medicinal chemists to design molecules with a precise three-dimensional structure to achieve optimal interactions with a protein's binding site.

The table below summarizes the calculated energy differences favoring the axial conformer in related fluorinated piperidine systems.

| Piperidine Derivative | Conditions | ΔG (kcal/mol) (Axial Preference) | Dominant Stabilizing Interaction |

| 3-Fluoropiperidine (HCl Salt) | Water | -1.7 | Charge-Dipole (C-F···H-N+) |

| 3,5-Difluoropiperidine (HCl Salt) | Water | -2.6 | Charge-Dipole |

| 3-Fluoropiperidine (TFA-Amide) | Chloroform | -1.1 | Hyperconjugation |

Data adapted from computational studies on the conformational behavior of fluorinated piperidines. researchgate.net

Future Perspectives in 3 Fluoro 3 Methoxymethyl Piperidine Research

Emerging Synthetic Methodologies for Enhanced Accessibility

While fluorinated piperidines are desirable motifs, their straightforward and general synthesis remains a challenge. nih.gov Traditional methods like electrophilic and nucleophilic fluorination often require complex, pre-functionalized substrates and may offer limited access. nih.govnih.gov To overcome these hurdles, research is moving towards more efficient and robust strategies that utilize readily available starting materials.

One of the most promising emerging methodologies is the catalytic hydrogenation of abundant and inexpensive fluoropyridine precursors. nih.govacs.org This approach, however, must overcome the significant challenge of competing hydrodefluorination, which leads to undesired non-fluorinated products. nih.gov Recent advancements have demonstrated that heterogeneous palladium catalysts can selectively reduce the pyridine (B92270) ring while preserving the C-F bond, yielding a broad range of (multi)fluorinated piperidines. nih.govacs.org This method is noted for its robustness, tolerance to air and moisture, and high diastereoselectivity. nih.gov

Another innovative strategy is the dearomatization-hydrogenation (DAH) process. nih.govresearchgate.net This one-pot, rhodium-catalyzed method enables the formation of all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner from fluoropyridine precursors. nih.gov The DAH process represents a significant advancement by providing access to specific stereoisomers that were previously difficult to obtain. nih.gov These newer methods are advantageous as they can shorten synthetic routes and allow for the creation of diverse libraries of fluorinated piperidines for further study. acs.org

| Methodology | Key Features | Advantages | Challenges | Potential Relevance for 3-Fluoro-3-(methoxymethyl)piperidine |

|---|---|---|---|---|

| Heterogeneous Hydrogenation nih.govacs.org | Uses palladium catalyst to reduce fluoropyridines. | Robust, simple, uses cheap starting materials, high yields, and diastereoselectivity. | Potential for hydrodefluorination. | Applicable by starting with a corresponding 3-(methoxymethyl)fluoropyridine. |

| Dearomatization-Hydrogenation (DAH) nih.govresearchgate.net | One-pot rhodium-catalyzed dearomatization followed by hydrogenation. | Highly diastereoselective (all-cis products), straightforward access to complex motifs. | Requires specific rhodium catalysts. | Could provide stereospecific access to isomers of the target compound. |

| Multi-component Reactions (MCRs) nih.gov | Three or more components react in a one-pot process. | Reduces synthesis stages, simplifies purification, environmentally friendly. | Reaction discovery and optimization can be complex. | Enables rapid generation of a library of diverse derivatives. |

Advancements in High-Throughput Synthesis and Screening

The demand for large libraries of novel compounds for drug discovery and other applications has driven advancements in high-throughput synthesis and screening. rsc.orgresearchgate.net For derivatives of this compound, multicomponent reactions (MCRs) are a particularly suitable approach for library generation. nih.gov MCRs allow for the combination of three or more starting materials in a single step to create complex molecules, which aligns with the need for efficiency and molecular diversity in screening collections. nih.gov